
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone (DBHQ-TSC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHQ-TSC is a derivative of 2,6-di-tert-butyl-4-hydroxyphenyl-methyl-4-methyl-2,5-cyclohexadienone (DBHQ), which is a well-known antioxidant. DBHQ-TSC has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is not fully understood. However, it is believed that the compound exerts its biological activities through its ability to chelate metal ions and scavenge free radicals. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized using various methods. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Future Directions
There are several future directions for the study of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to study its potential applications in other fields, such as material science and environmental science. Additionally, the development of new synthesis methods for 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone could lead to the discovery of new derivatives with improved biological activities.
Synthesis Methods
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been synthesized using different methods, including a one-pot reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot reaction involves the reaction of DBHQ with thiosemicarbazide and a reducing agent in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of DBHQ with thiosemicarbazide in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis method involves the reaction of DBHQ with thiosemicarbazide in the absence of a solvent and a catalyst.
Scientific Research Applications
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been studied for its potential use as a chelating agent and as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSQOHUFCISKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)

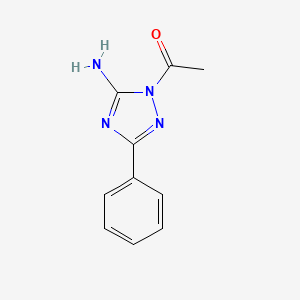
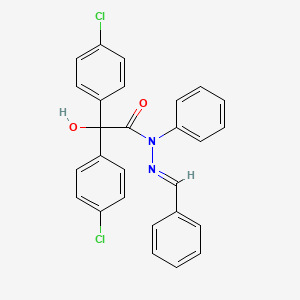
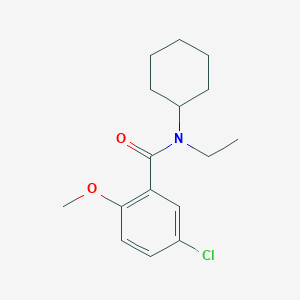
![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
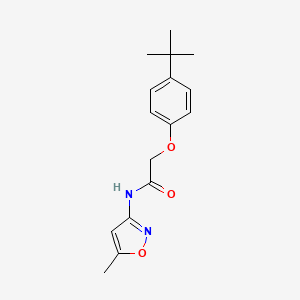
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
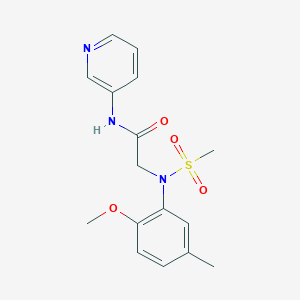
![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
